
CD2314
概要
説明
準備方法
CD2314の合成には、アントラセン誘導体の調製から始まり、チオフェンカルボン酸部分の導入まで、いくつかのステップが含まれます。反応条件は、通常、ジメチルスルホキシド(DMSO)などの有機溶媒と触媒を使用し、目的の生成物の形成を促進します。 工業生産方法には、これらの反応条件を最適化して、収率と純度を高めることが含まれる場合があります .
化学反応の分析
CD2314は、次のようなさまざまな化学反応を起こします。
酸化: this compoundは、特定の条件下で酸化されて、対応する酸化生成物を形成することができます。
還元: 還元反応は、還元剤を使用して行うことができ、this compoundの還元型が得られます。
置換: 置換反応は、ハロゲンやアルキル化剤などの試薬を使用して、ある官能基を別の官能基と置き換える反応です。これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、パラジウム炭素などの触媒があります。 .
4. 科学研究への応用
This compoundは、次のようなさまざまな科学研究への応用があります。
化学: RARβ受容体の選択的活性化とその化学シグナル伝達経路における役割を研究するためのツールとして使用されます。
生物学: 黒色腫や頭頸部扁平上皮がん細胞など、さまざまな細胞株における細胞増殖、分化、およびアポトーシスへの影響について調査されています。
医学: 異常な細胞増殖や分化に関与するがんやその他の疾患の治療における潜在的な治療的応用について探求されています。
科学的研究の応用
Cancer Research
CD2314 has been extensively studied for its effects on different cancer cell lines. Notably, it has shown significant activity against human head and neck squamous cell carcinoma (HNSCC) with varying IC50 values across different cell lines:
Cell Line | IC50 (μM) |
---|---|
22B | 3.0 |
183A | 5.7 |
22A | 8.0 |
These results indicate that this compound can inhibit the growth of HNSCC cells effectively, suggesting its potential as a therapeutic agent in oncology .
Differentiation Induction in Acute Myeloid Leukemia
In the context of acute myeloid leukemia (AML), this compound has been evaluated for its differentiation-inducing capabilities. It was found to have minimal differentiation effects on acute promyelocytic leukemia (APL) cells compared to other agonists like all-trans retinoic acid . This highlights the compound's specific action profile and its potential limitations in certain therapeutic contexts.
Case Study 1: Breast Cancer Cell Lines
A comprehensive study involving T47D breast cancer cell lines assessed the effects of various retinoids, including this compound. The findings indicated that while AtRA significantly inhibited cell proliferation, this compound had a less pronounced effect but still contributed to changes in gene expression related to estrogen signaling pathways . This case study underscores the importance of understanding the nuanced roles that selective RARβ agonists like this compound play in cancer biology.
Case Study 2: Head and Neck Cancer Treatment
In another research project focusing on head and neck cancers, this compound was tested alongside other RAR agonists to evaluate its effectiveness in inhibiting tumor growth. The results revealed that this compound could inhibit growth effectively at lower concentrations compared to some other compounds tested, suggesting its potential utility in targeted cancer therapies .
作用機序
CD2314は、RARβ受容体に選択的に結合して活性化することで、その効果を発揮します。この活性化は、細胞増殖、分化、およびアポトーシスに関与する遺伝子発現の調節につながります。 これらの細胞過程に関わる遺伝子の発現を調節するレチノイン酸シグナル伝達経路など、関与する分子標的と経路があります .
類似化合物との比較
CD2314は、他のレチノイン酸受容体アゴニストと比較して、RARβ受容体に対する高い選択性を有している点が特徴です。類似の化合物には、次のようなものがあります。
全トランスレチノイン酸: 急性前骨髄球性白血病の治療に使用される非選択的レチノイン酸受容体アゴニストです。
9-シスレチノイン酸: より幅広い受容体活性を持つ別の非選択的レチノイン酸受容体アゴニストです。
RARαおよびRARγアゴニスト: 他のレチノイン酸受容体サブタイプを選択的に活性化し、異なる生物学的効果をもたらす化合物。this compoundのユニークな点は、RARβ受容体を選択的に標的とする能力であり、これは、これらの受容体がさまざまな生物学的プロセスで果たす特定の役割を研究するための貴重なツールとなっています .
生物活性
CD2314 is a selective agonist for the retinoic acid receptor beta (RARβ), a member of the nuclear receptor superfamily that plays a crucial role in regulating gene expression involved in various biological processes, including cell differentiation, growth, and apoptosis. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cell lines, and relevant case studies.
This compound exerts its biological effects primarily through the activation of RARβ. This receptor regulates gene expression by forming heterodimers with retinoid X receptors (RXRs) and binding to retinoic acid response elements (RAREs) in target gene promoters. The activation of RARβ by this compound has been shown to influence various signaling pathways, including those related to cell proliferation and apoptosis.
Key Findings:
- Selective Binding : this compound demonstrates a high affinity for RARβ with a dissociation constant (Kd) of 145 nM, while it shows significantly lower binding affinity for RARα (>3760 nM) and no binding to RARγ .
- Gene Expression Modulation : Treatment with this compound leads to increased expression of RARβ in pancreatic cancer cells, indicating a feedback mechanism that enhances retinoid signaling .
Effects on Cancer Cell Lines
This compound has been evaluated for its anticancer properties across various human cancer cell lines. Notably, it has shown selective inhibitory effects on head and neck squamous cell carcinoma (HNSCC) cells.
Inhibition Studies:
- IC50 Values : The compound exhibits IC50 values of 3.0 µM for 22B cells, 5.7 µM for 183A cells, and 8.0 µM for 22A cells . These results indicate its potential as an effective therapeutic agent against HNSCC.
- Impact on Cell Contractility : In pancreatic ductal adenocarcinoma (PDAC) cell lines, this compound treatment resulted in approximately a 50% reduction in maximum traction force generation, suggesting its role in modulating cellular mechanics through RARβ activation .
Comparative Analysis with Other Retinoids
Research has compared the efficacy of this compound with other retinoids such as all-trans retinoic acid (AtRA) and Am80 concerning their effects on breast cancer cell proliferation.
Case Studies
- Pancreatic Cancer : In studies involving Suit-2 cells (a PDAC line), treatment with this compound resulted in significant upregulation of RARβ expression and decreased cell contractility, highlighting its potential to restore retinoid signaling in aggressive cancer types .
- Head and Neck Cancer : The compound's selective inhibition of HNSCC cell growth suggests that targeting RARβ may be a viable strategy for treating this malignancy .
特性
IUPAC Name |
5-(5,5,8,8-tetramethyl-6,7-dihydroanthracen-2-yl)thiophene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O2S/c1-22(2)7-8-23(3,4)19-11-16-9-15(6-5-14(16)10-18(19)22)20-12-17(13-26-20)21(24)25/h5-6,9-13H,7-8H2,1-4H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URUSABQSUCBGGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=C3C=CC(=CC3=C2)C4=CC(=CS4)C(=O)O)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。